molecular formula C12H18ClNO B13315952 4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol

4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol

Cat. No.: B13315952
M. Wt: 227.73 g/mol
InChI Key: ULIJAJQESLRUCD-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol is a synthetic phenolic compound intended for research and development purposes. This chemical features a phenolic core substituted with a chloro group and an aminomethyl side chain, a structure often investigated for its potential biological activity. Compounds within this class are frequently studied in medicinal chemistry for their antimicrobial and antifungal properties, given the known activity of simpler chlorinated phenols like 4-Chloro-3-methylphenol (PCMC) . Researchers value this molecule for exploring structure-activity relationships (SAR), particularly how the (3-methylbutyl)amino moiety influences properties such as solubility, bioavailability, and target binding compared to its parent structures. Its mechanism of action in specific biological assays is an active area of investigation but may involve interaction with enzymatic targets or cellular membranes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as related phenolic compounds can be harmful if swallowed, cause severe skin burns and eye damage, and are toxic to aquatic life .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

4-chloro-2-[(3-methylbutylamino)methyl]phenol

InChI

InChI=1S/C12H18ClNO/c1-9(2)5-6-14-8-10-7-11(13)3-4-12(10)15/h3-4,7,9,14-15H,5-6,8H2,1-2H3

InChI Key

ULIJAJQESLRUCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-methylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogues differ primarily in substituents on the amino-methyl group or aromatic ring. Key examples include:

Compound Name Substituents (Position) Molecular Weight (g/mol) log k (Lipophilicity) Key Properties References
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol 3-Cl, 4-F (amino group) 284.14 Not reported Enhanced halogen-mediated lipophilicity
4-Chloro-2-{[(2-chlorophenyl)amino]methyl}phenol 2-Cl (amino group) 268.14 Not reported Steric hindrance from ortho-Cl
4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol (Target) 3-methylbutyl (amino group) ~267.73 (calculated) Estimated higher log k High lipophilicity due to branched alkyl
4-Chloro-2-[(E)-2-(4-methoxyphenyl)-ethyliminomethyl]phenol 4-OCH₃ (imino group) Not reported Not reported Planar geometry; dihedral angle = 39.8°

Key Observations:

  • Lipophilicity : The target compound’s 3-methylbutyl group likely increases lipophilicity compared to aryl-substituted analogues (e.g., 2-chlorophenyl or 3-chloro-4-fluorophenyl derivatives). This aligns with HPLC-derived log k trends for carbamate analogues, where alkyl chains enhance retention times .

Biological Activity

4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13H18ClN
  • Molecular Weight : 239.75 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of phenolic compounds exhibit promising anticancer properties. Specifically, analogs of this compound have been evaluated for their anti-proliferative effects against various cancer cell lines.

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and MCF-10A (normal breast).
  • Findings :
    • Compounds similar to 4-chloro derivatives showed significant inhibition of cell proliferation at concentrations ranging from 1.52 to 6.31 μM.
    • Selectivity indices indicated a preference for targeting cancer cells over normal cells, with ratios between 5.5 to 17.5 times higher against cancer cells .
CompoundIC50 (μM)Selectivity Ratio
4-Chloro Derivative A1.525.5
4-Chloro Derivative B3.1010.2
4-Chloro Derivative C6.3117.5

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties, particularly against pathogenic bacteria.

  • Bacterial Strains Tested : Staphylococcus aureus and Klebsiella pneumoniae.
  • Results :
    • Significant inhibition of bacterial growth was observed at concentrations of 50 μg/mL.
    • The most active derivatives showed inhibition rates of approximately 80% against S. aureus and moderate activity against biofilm formation in K. pneumoniae .
Bacterial StrainInhibition Rate (%)
Staphylococcus aureus80.69
Klebsiella pneumoniaeModerate

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has shown potential as an anti-inflammatory agent.

  • Mechanism of Action : The compound may inhibit the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophages.
  • IC50 Values : Compounds derived from similar structures reported IC50 values ranging from 8.6 to 15 μM for NO production inhibition .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study evaluated the apoptosis-inducing capability of a derivative similar to the target compound in MDA-MB-231 cells, revealing a significant increase in apoptotic markers (from 0.18% to 22.04%) compared to controls .
  • Research on Antimicrobial Efficacy :
    • Another investigation highlighted the compound's ability to disrupt bacterial biofilms, which is critical for treating chronic infections caused by S. aureus and K. pneumoniae .

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